3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate is a chemical compound with a complex structure that includes an oxazolidinone ring and a benzenesulfonate group
Vorbereitungsmethoden
The synthesis of (3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate typically involves the reaction of an oxazolidinone derivative with benzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
(3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The benzenesulfonate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazolidinone ring can be oxidized or reduced, leading to different derivatives with potential biological activity.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways, providing insights into its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of (3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, making it a valuable scaffold for developing new antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other oxazolidinone derivatives and benzenesulfonate esters. Compared to these compounds, (3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Other similar compounds include:
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
1182705-22-1 |
---|---|
Molekularformel |
C13H17NO5S |
Molekulargewicht |
299.34 g/mol |
IUPAC-Name |
(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl benzenesulfonate |
InChI |
InChI=1S/C13H17NO5S/c1-10(2)14-8-11(19-13(14)15)9-18-20(16,17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI-Schlüssel |
JBNJFGXFRBWXRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC(OC1=O)COS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.